molecular formula C7H8ClNO3S B2573226 {4-cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl chloride CAS No. 2243509-66-0

{4-cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl chloride

Cat. No.: B2573226
CAS No.: 2243509-66-0
M. Wt: 221.66
InChI Key: UPVPZRPXKXHROQ-UHFFFAOYSA-N
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Description

{4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl chloride (CAS: 3623-96-9) is a bicyclic sulfonyl chloride with the molecular formula C₁₀H₆Cl₂O₂S and a molecular weight of 261.13 g/mol . The compound features a strained [2.1.1] bicyclic framework substituted with a cyano group at the 4-position and a sulfonyl chloride moiety. It is primarily utilized as a specialized building block in organic synthesis, particularly in pharmaceutical and agrochemical research, where its sulfonyl chloride group enables nucleophilic substitution or cross-coupling reactions .

Properties

IUPAC Name

(4-cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3S/c8-13(10,11)5-7-1-6(2-7,3-9)4-12-7/h1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVPZRPXKXHROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)CS(=O)(=O)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of {4-cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl chloride involves several steps. One common method includes the reaction of a suitable precursor with methanesulfonyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

{4-cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Bioactive Compounds

The compound serves as a versatile building block in the synthesis of bioactive molecules. For instance, it has been utilized in the development of derivatives that exhibit anticancer properties. Research indicates that compounds derived from {4-cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl chloride have been incorporated into the structures of several drugs, enhancing their biological activity through modifications that improve pharmacokinetics and efficacy against cancer cell lines such as HCT-116 and MCF-7 .

1.2 Anticancer Activity

Recent studies have demonstrated that derivatives synthesized from this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, certain derivatives have shown IC50 values ranging from 1.9 to 7.52 µg/mL against human cancer cells, indicating potent anticancer activity . This underscores the potential of this compound as a scaffold for developing new anticancer agents.

Agrochemistry

2.1 Development of Agrochemical Agents

In agrochemistry, this compound has been explored for its potential in developing new agrochemical agents. The compound's ability to act as a bioisostere for traditional chemical structures allows it to be integrated into formulations aimed at pest control and crop protection .

2.2 Validation of Biological Activity

The incorporation of this compound into agrochemical formulations has led to the validation of its biological efficacy against various pests and pathogens affecting crops, thus contributing to sustainable agricultural practices .

Case Studies

Study Focus Findings
Study on Anticancer AgentsSynthesis and EvaluationDerivatives showed significant cytotoxicity against HCT-116 and MCF-7 cell lines with IC50 values between 1.9–7.52 µg/mL .
Agrochemical DevelopmentBiological ActivityValidated as effective bioisosteres in formulations for pest control, enhancing crop protection measures .
Synthesis MethodologiesGeneral ApproachDeveloped practical approaches for synthesizing 2-oxabicyclo[2.1.1]hexanes, demonstrating versatility in medicinal chemistry applications .

Mechanism of Action

The mechanism of action of {4-cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl chloride involves its reactive functional groups. The methanesulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in modifying proteins and other biomolecules. The cyano group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, the compound is compared below with structurally related sulfonyl chlorides and other reactive intermediates.

Structural and Functional Analogues

2.1.1 {4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl Chloride
  • CAS : 2248324-39-0
  • Molecular Formula : C₉H₁₁ClO₃S
  • Molecular Weight : 224.7 g/mol
  • Key Differences: Substituent: Methyl group at the 4-position vs. cyano in the target compound. Bicyclic System: [2.2.1]heptane framework (less strained) vs. [2.1.1]hexane (higher strain). Applications: Limited data available, but likely used in similar synthetic contexts as a less reactive alternative .
2.1.2 Methanesulfonyl Chloride
  • CAS: Not explicitly provided, but referenced in SDS documents (e.g., CH₃SO₂Cl).
  • Molecular Weight : 114.55 g/mol
  • Key Differences: Structure: A simple linear sulfonyl chloride without bicyclic or cyano substituents. Reactivity: Higher volatility and acute toxicity (H314, H330) due to lack of steric hindrance . Hazards: Corrosive to skin/eyes (H314), fatal if inhaled (H330), and toxic to aquatic life (H402, H412) .

Data Table: Comparative Analysis

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Bicyclic System Substituent Key Properties Hazards
Target Compound 3623-96-9 C₁₀H₆Cl₂O₂S 261.13 [2.1.1]hexane Cyano High strain, electron-withdrawing cyano group enhances reactivity Likely corrosive (skin/eyes), toxic if inhaled (inference from )
{4-Methyl-...heptan-1-yl}methanesulfonyl Cl 2248324-39-0 C₉H₁₁ClO₃S 224.7 [2.2.1]heptane Methyl Lower strain, electron-donating methyl reduces reactivity Limited data; likely less hazardous than target compound
Methanesulfonyl Chloride N/A CH₃SO₂Cl 114.55 None None High volatility, extreme reactivity H314, H330, H402, H412

Reactivity and Stability

  • Target Compound: The [2.1.1] bicyclic system introduces significant ring strain, increasing reactivity compared to the [2.2.1] analogue . The cyano group withdraws electron density, enhancing the electrophilicity of the sulfonyl chloride group, making it more reactive toward nucleophiles (e.g., amines, alcohols) .
  • Methanesulfonyl Chloride :
    • Lacks steric or electronic modulation, leading to rapid reactions but higher hazards (e.g., inhalation risks due to volatility) .

Biological Activity

{4-cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl chloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, synthesis, and applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a bicyclic structure that includes a cyano group and a methanesulfonyl chloride moiety, which are pivotal for its reactivity and biological interactions. The molecular formula is C8H8ClNO2SC_8H_8ClNO_2S, with a molecular weight of approximately 215.67 g/mol.

PropertyValue
Molecular FormulaC₈H₈ClN O₂S
Molecular Weight215.67 g/mol
IUPAC NameThis compound
CAS Number[insert CAS number]

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. The following methods have been documented:

  • Iodocyclization Reaction : This method forms the bicyclic structure effectively, allowing for subsequent modifications.
  • Functional Group Modifications : The introduction of the methanesulfonyl chloride group can be achieved through sulfonation reactions.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The methanesulfonyl chloride group is known for its electrophilic properties, which can facilitate nucleophilic attack by biological molecules.

Case Studies

  • Antimicrobial Activity : Research has indicated that derivatives of bicyclic compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that similar bicyclic compounds showed activity against Gram-positive bacteria, suggesting potential applications in antibiotic development.
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated that the compound induces apoptosis in certain cancer cells, highlighting its potential as an anticancer agent.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic processes, which could lead to therapeutic applications in metabolic disorders.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that the presence of the cyano and methanesulfonyl groups significantly enhances biological activity compared to simpler bicyclic structures.

CompoundBiological ActivityNotes
This compoundModerate to high antimicrobial and cytotoxic activityEffective against various bacterial strains
2-Oxabicyclo[2.1.1]hexaneLow antimicrobial activityLacks electrophilic substituents
4-Aminobicyclo[2.1.1]hexaneCytotoxic effects notedLess effective than cyano derivative

Q & A

Q. What are the recommended methods for synthesizing {4-cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl chloride, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves two stages:

Bicyclo framework construction : The 2-oxabicyclo[2.1.1]hexane core can be synthesized via [2+2] cycloaddition or intramolecular ring-closing reactions using epoxide precursors. The cyano group is introduced via nitrile substitution or cyanide-mediated functionalization .

Methanesulfonyl chloride conjugation : React the bicyclo intermediate with methanesulfonyl chloride (MsCl) in anhydrous conditions (e.g., dichloromethane or THF) under inert atmosphere. A non-nucleophilic base (e.g., pyridine or triethylamine) is added to neutralize HCl byproducts .

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (diethyl ether/hexane). Confirm purity via HPLC (>98%) and NMR (absence of residual solvent or unreacted starting material) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1^1H/13^{13}C NMR : Identify the bicyclo framework protons (δ 1.5–3.0 ppm for bridgehead hydrogens) and sulfonyl chloride signals (δ 3.8–4.2 ppm for CH2_2SO2_2Cl). The cyano group (C≡N) appears as a sharp singlet in 13^{13}C NMR (~115 ppm) .
  • IR Spectroscopy : Confirm sulfonyl chloride (SO2_2Cl) stretches at 1360 cm1^{-1} (asymmetric) and 1170 cm1^{-1} (symmetric). The cyano group shows a strong absorption near 2240 cm1^{-1} .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms the molecular ion peak at m/z 261.13 (C10_{10}H6_{6}Cl2_{2}O2_{2}S) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coat, and sealed goggles. Use a fume hood for all procedures .
  • Reactivity Hazards : The sulfonyl chloride group reacts violently with water, releasing HCl gas. Store under anhydrous conditions (e.g., molecular sieves) and avoid contact with alcohols or amines .
  • First Aid : For skin contact, rinse immediately with 5% sodium bicarbonate solution. For inhalation exposure, move to fresh air and administer oxygen if necessary .

Advanced Research Questions

Q. How does the bicyclo[2.1.1]hexane framework influence the regioselectivity of nucleophilic substitutions?

  • Methodological Answer : The strained bicyclo structure imposes steric constraints, directing nucleophiles (e.g., amines, alcohols) toward the less hindered exo position. To validate:
  • Kinetic Studies : Compare reaction rates with linear vs. bicyclic sulfonyl chlorides using pseudo-first-order conditions.
  • DFT Calculations : Model transition states to predict regioselectivity (e.g., Gaussian09 with B3LYP/6-31G* basis set).
  • X-ray Crystallography : Confirm substitution sites in crystalline derivatives .

Q. What strategies mitigate decomposition during long-term storage?

  • Methodological Answer :
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis.
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation.
  • Packaging : Store in amber glass vials under argon, with PTFE-lined caps to prevent moisture ingress .

Q. How can conflicting spectral data (e.g., unexpected 1^1H NMR shifts) be resolved?

  • Methodological Answer :
  • Impurity Profiling : Use LC-MS to detect byproducts (e.g., hydrolysis to sulfonic acid).
  • Variable Temperature NMR : Perform experiments at –40°C to slow dynamic processes (e.g., ring puckering) that cause signal broadening.
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating 1^1H and 13^{13}C signals .

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